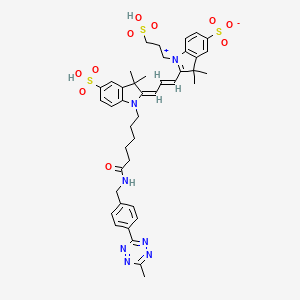
Trisulfo-Cy3 Methyltetrazine
Übersicht
Beschreibung
Trisulfo-Cy3 Methyltetrazine: is a compound that contains a methyltetrazine group and is used as a click chemistry reagent. This compound is particularly notable for its ability to react with trans-cyclooctene (TCO)-containing compounds via an inverse-electron-demand Diels-Alder reaction, forming a stable covalent bond without the need for a copper catalyst or elevated temperatures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of Trisulfo-Cy3 Methyltetrazine involves the incorporation of a methyltetrazine group into the Cy3 dye structure. This process typically includes the reaction of a Cy3 dye with a methyltetrazine derivative under specific conditions to ensure the formation of the desired product .
Industrial Production Methods: : Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions: : Trisulfo-Cy3 Methyltetrazine primarily undergoes click chemistry reactions, specifically the inverse-electron-demand Diels-Alder reaction with TCO-containing compounds . This reaction is highly selective and efficient, forming stable covalent bonds.
Common Reagents and Conditions: : The reaction typically involves the use of TCO-containing compounds as reactants. The conditions for this reaction are mild, not requiring elevated temperatures or copper catalysts, which makes it suitable for a wide range of applications .
Major Products Formed: : The major product formed from the reaction of this compound with TCO-containing compounds is a stable covalent adduct, which is useful in various scientific applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, Trisulfo-Cy3 Methyltetrazine is used as a reagent for bioorthogonal labeling and conjugation reactions. Its ability to form stable covalent bonds with TCO-containing compounds makes it valuable for creating complex molecular structures .
Biology: : In biological research, this compound is used for labeling biomolecules, such as proteins and nucleic acids, enabling the study of biological processes in living cells .
Medicine: : In medicine, this compound is used in the development of diagnostic tools and therapeutic agents. Its ability to selectively label biomolecules makes it useful for imaging and targeted drug delivery .
Industry: : In industrial applications, this compound is used in the development of advanced materials and sensors. Its unique chemical properties make it suitable for creating highly specific and sensitive detection systems .
Wirkmechanismus
Mechanism: : The mechanism by which Trisulfo-Cy3 Methyltetrazine exerts its effects involves the inverse-electron-demand Diels-Alder reaction with TCO-containing compounds. This reaction forms a stable covalent bond, enabling the selective labeling and modification of biomolecules .
Molecular Targets and Pathways: : The primary molecular targets of this compound are TCO-containing compounds. The reaction pathway involves the formation of a covalent bond between the methyltetrazine group and the TCO moiety, resulting in a stable adduct .
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Compounds: : Trisulfo-Cy3 Methyltetrazine is unique in its ability to undergo the inverse-electron-demand Diels-Alder reaction without the need for a copper catalyst or elevated temperatures. This sets it apart from other click chemistry reagents that may require more stringent reaction conditions .
Similar Compounds: : Similar compounds include other methyltetrazine derivatives and Cy3-based dyes. this compound’s unique combination of a methyltetrazine group and a Cy3 dye makes it particularly valuable for specific applications in bioorthogonal chemistry and molecular labeling .
Eigenschaften
IUPAC Name |
2-[(E,3E)-3-[3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H49N7O10S3/c1-28-44-46-40(47-45-28)30-16-14-29(15-17-30)27-43-39(50)13-7-6-8-22-48-35-20-18-31(61(54,55)56)25-33(35)41(2,3)37(48)11-9-12-38-42(4,5)34-26-32(62(57,58)59)19-21-36(34)49(38)23-10-24-60(51,52)53/h9,11-12,14-21,25-26H,6-8,10,13,22-24,27H2,1-5H3,(H3-,43,50,51,52,53,54,55,56,57,58,59) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCFOARLJNJDKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN3C4=C(C=C(C=C4)S(=O)(=O)O)C(C3=CC=CC5=[N+](C6=C(C5(C)C)C=C(C=C6)S(=O)(=O)[O-])CCCS(=O)(=O)O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN\3C4=C(C=C(C=C4)S(=O)(=O)O)C(/C3=C\C=C\C5=[N+](C6=C(C5(C)C)C=C(C=C6)S(=O)(=O)[O-])CCCS(=O)(=O)O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H49N7O10S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
908.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1,2-Bis[4-(2-hydroxyethoxyethoxy)-phenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6299679.png)



![8-Iodo-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B6299703.png)

![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2-methyl-1,3-dioxolane](/img/structure/B6299724.png)
![4-hydroxy-5-[(2-hydroxyphenyl)methylideneamino]naphthalene-2,7-disulfonic acid;hydrate](/img/structure/B6299726.png)
